Triple Pharmacopoeial Identity vs. Single-Drug Impurity Standards
4-Amino-6,7-dimethoxyquinazolin-2(1H)-one uniquely serves as an official impurity reference standard for three separate drug substances: Doxazosin USP Related Compound G, Terazosin Impurity 1, and Prazosin Tetrahydro Impurity 2, confirmed by its CAS 664347-52-8 assignment in all three compendial contexts [1][2]. In contrast, the comparator 6,7-dimethoxyquinazolin-2(1H)-one (CAS 79754-04-4), which lacks the 4-amino group, is catalogued only as a general research chemical and is not listed in any USP or EP monograph as an impurity standard, offering no regulatory utility in ANDA filings .
| Evidence Dimension | Number of official compendial drug impurity monographs referencing the compound |
|---|---|
| Target Compound Data | 3 (Doxazosin USP Related Compound G, Terazosin Impurity 1, Prazosin Tetrahydro Impurity 2) |
| Comparator Or Baseline | 6,7-Dimethoxyquinazolin-2(1H)-one (CAS 79754-04-4): 0 compendial monographs listed |
| Quantified Difference | 3 vs. 0 compendial monographs |
| Conditions | USP and EP pharmacopoeial monographs as of 2025 |
Why This Matters
This multi-drug compendial recognition means a single procurement supports quality control across three distinct ANDA programs, reducing the number of separate reference standards a laboratory must source, characterize, and inventory.
- [1] SynZeal. (2025). Prazosin Tetrahydro Impurity 2 (CAS 664347-52-8). Product Datasheet. View Source
- [2] ChemWhat. (2025). Terazosin Impurity 1 (CAS 664347-52-8). Product Datasheet. View Source
